molecular formula C13H15Cl2NO B6214893 [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2731007-89-7

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No. B6214893
CAS RN: 2731007-89-7
M. Wt: 272.2
InChI Key:
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Description

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the mid-1990s and has since been extensively studied for its effects on the endocannabinoid system.

Mechanism of Action

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. This system plays a critical role in regulating a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of immune cell function. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the key advantages of using [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 in lab experiments is its selectivity for the CB1 and CB2 receptors, which allows for more precise manipulation of the endocannabinoid system. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.

Future Directions

There are a number of exciting future directions for research on [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 and other synthetic cannabinoids. One area of focus is the development of more selective compounds that target specific subtypes of the CB1 and CB2 receptors. Another area of interest is the potential use of these compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is growing interest in the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

The synthesis of [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 involves a multistep process that begins with the reaction of 2,5-dichlorobenzonitrile with 1,5-cyclooctadiene to form 5-(2,5-dichlorophenyl)-3-cyclooctadiene-1,2-dicarbonitrile. This intermediate is then reacted with lithium aluminum hydride to reduce the nitrile groups to primary amines, followed by a reductive amination reaction with formaldehyde to form the desired compound.

Scientific Research Applications

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of arthritis and colitis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dichlorophenylacetonitrile", "1,5-cyclooctadiene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2,5-dichlorophenylacetonitrile with sodium borohydride in methanol to yield 5-(2,5-dichlorophenyl)cyclooctanone.", "Step 2: Cyclization of 5-(2,5-dichlorophenyl)cyclooctanone with 1,5-cyclooctadiene in the presence of hydrochloric acid to form [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ketone.", "Step 3: Reduction of [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ketone with sodium borohydride in ethanol to produce [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.", "Step 4: Purification of the product by recrystallization from acetic acid and sodium acetate." ] }

CAS RN

2731007-89-7

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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